Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-10-6-9(7)3-4-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRINCJBSXBYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-30-2 | |
| Record name | ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride typically involves the reaction of a suitable precursor with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions:
In alkaline conditions, the ester group is cleaved to yield the corresponding carboxylic acid, while acidic conditions may retain the amine hydrochloride salt .
Reduction Reactions
The ester group can be reduced to a primary alcohol:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ in THF, 0°C to rt | 5-azaspiro[2.4]heptane-7-methanol hydrochloride |
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the spirocyclic amine .
Substitution Reactions
The ester group participates in nucleophilic acyl substitution:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Aminolysis | Primary amines (e.g., benzylamine) | Amide derivatives | |
| Transesterification | Alcohols (e.g., methanol), acid catalyst | Methyl ester analog |
Aminolysis with primary amines replaces the ethoxy group with an amide functionality, useful for derivatization .
Reactions Involving the Amine
The secondary amine (as hydrochloride) undergoes alkylation or acylation:
Deprotonation of the amine hydrochloride enables nucleophilic reactions, forming N-substituted products .
Ring-Opening Reactions
The spirocyclic structure may undergo ring-opening under harsh conditions:
Strong acids or oxidative agents disrupt the spirocyclic framework, yielding bicyclic or linear products .
Salt Formation and Metathesis
The hydrochloride salt can exchange anions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Anion Exchange | AgNO₃ or ion-exchange resin | Nitrate or freebase form |
Silver nitrate precipitates chloride ions, yielding alternative salts .
Key Structural and Reaction Insights:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride has been investigated for its role as a precursor in the synthesis of biologically active molecules. Notably, it serves as an intermediate in the development of hepatitis C virus NS5A inhibitors. The compound's structure facilitates the design of novel antiviral agents that can effectively target viral replication mechanisms .
Biological Activity
Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. Studies have shown that modifications to the spirocyclic framework can enhance biological activity, making it a valuable scaffold in drug discovery .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its spirocyclic structure allows chemists to explore various synthetic pathways, leading to the development of new compounds with potential applications in pharmaceuticals .
Synthesis Methods
The preparation of this compound often involves innovative synthetic routes that improve yield and purity. Techniques such as metal-catalyzed reactions and selective functionalization are commonly employed to optimize production processes .
Materials Science
Development of New Materials
The unique properties of this compound make it suitable for applications in materials science. Researchers are exploring its use in developing novel polymers and composites that exhibit enhanced mechanical properties and chemical resistance .
Case Study 1: Antiviral Activity
A study focused on the synthesis of derivatives of this compound demonstrated its effectiveness as an antiviral agent against hepatitis C virus. The research highlighted the compound's ability to inhibit viral replication in vitro, showcasing its potential as a lead compound for drug development .
Case Study 2: Synthesis Optimization
Another investigation aimed at optimizing the synthesis of this compound revealed novel catalytic methods that significantly increased yield while reducing reaction time. These advancements are crucial for scaling up production for pharmaceutical applications .
Mechanism of Action
The mechanism of action of ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations in the Ester Group
Methyl 5-azaspiro[2.4]heptane-7-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₃NO₂·HCl (MW ~191.65).
- CAS : 2207870-15-1 .
- Commercial Availability : Priced at €854/g (1g pack), indicating higher cost than ethyl derivatives .
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Functional Group Modifications
7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride
- Molecular Formula : C₆H₁₁ClFN (MW 151.61).
- CAS : 2227205-26-5 .
- Key Differences : The fluorine substituent at the 7-position increases electronegativity, enhancing metabolic stability and bioavailability compared to the ester-containing analogue .
7-Methoxy-5-azaspiro[2.4]heptane Hydrochloride
Amino- and Carbamate-Functionalized Analogues
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate
- Molecular Formula : C₁₂H₂₂N₂O₂ (MW 226.32).
- CAS : 2007919-30-2 .
- Key Differences : The tert-butoxycarbonyl (Boc) protecting group masks the amine, improving stability during synthetic steps. This derivative is a precursor for deprotected amines in API synthesis .
7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one Hydrochloride
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that enhances its interaction with biological targets. The presence of both an ester and a hydrochloride group contributes to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN |
| Molecular Weight | 201.68 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve inhibition of bacterial cell wall synthesis, likely due to interference with peptidoglycan cross-linking.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary research suggests activity against certain viruses, particularly those affecting respiratory pathways. The spirocyclic structure may allow it to interact with viral proteins, inhibiting their function and preventing viral replication.
The mechanism of action for this compound involves binding to specific enzymes or receptors within microbial cells. This binding can modulate enzymatic activity or alter cellular signaling pathways, leading to the observed biological effects.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interference with key metabolic enzymes in bacteria |
| Receptor Modulation | Alteration of receptor signaling pathways in viruses |
| Cell Wall Disruption | Inhibition of peptidoglycan synthesis in bacterial cells |
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in culture conditions, with an IC50 value indicating effective concentration levels for therapeutic use .
- Antiviral Activity Assessment : Another research effort focused on the compound's ability to inhibit viral replication in vitro. The results showed a promising reduction in viral load for certain respiratory viruses, suggesting potential application as an antiviral agent .
- Mechanistic Insights : A detailed investigation into the binding interactions revealed that the compound's spirocyclic nature allows it to fit into unique binding sites on target enzymes, enhancing its inhibitory effects on microbial growth .
Research Findings and Future Directions
Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for developing it as a therapeutic agent.
Q & A
Q. What are the recommended safety protocols for handling Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride in laboratory settings?
Methodological Answer: this compound should be handled exclusively by qualified personnel in authorized laboratories equipped with proper ventilation and safety infrastructure. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. The compound is intended for research use only and must not be ingested or inhaled. Contaminated materials should be disposed of according to institutional hazardous waste protocols. Safety data sheets emphasize that users assume full responsibility for safe handling .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: A key synthetic approach involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, achieving enantioselectivities up to 98.7% ee. This method generates the spirocyclic intermediate critical for constructing the 5-azaspiro[2.4]heptane scaffold. Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to minimize racemization and side products .
Q. How can the structural identity of this compound be confirmed?
Methodological Answer: Structural confirmation relies on a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, with spirocyclic protons showing distinct splitting patterns.
- X-ray Crystallography: Resolves absolute stereochemistry and bond angles, as demonstrated in related spirocyclic compounds (e.g., 7-[(7S)-7-azaniumyl-5-azaspiro[2.4]hept-5-yl] derivatives) .
- Mass Spectrometry (HRMS): Validates molecular formula and purity.
Advanced Research Questions
Q. How can enantioselective synthesis of the 5-azaspiro[2.4]heptane moiety be optimized for quinolone antibiotics?
Methodological Answer: To optimize enantioselectivity in quinolone antibiotic intermediates (e.g., Sitafloxacin), asymmetric hydrogenation conditions must be rigorously controlled. Key parameters include:
- Catalyst Selection: [RuCl(benzene)(S)-SunPhos]Cl ensures high stereocontrol.
- Substrate Protection: Boc or tert-butyl carbamate groups stabilize reactive amines during hydrogenation.
- Post-Reaction Workup: Acidic hydrolysis (e.g., HCl/EtOH) removes protecting groups while preserving stereochemical integrity .
Q. What role does the 5-azaspiro[2.4]heptane scaffold play in designing JAK1-selective inhibitors?
Methodological Answer: The spirocyclic structure confers conformational rigidity, enhancing binding specificity to JAK1. For example, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c] achieves an IC of 8.5 nM against JAK1 with 48-fold selectivity over JAK2. Molecular docking and kinase profiling guide modifications to the pyrrolo[2,3-d]pyrimidine substituents, balancing potency and off-target effects .
Q. How are diastereomers of 5-azaspiro[2.4]heptane derivatives resolved for structure-activity relationship (SAR) studies?
Methodological Answer: Diastereomeric resolution involves:
- Chiral Chromatography: Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
- Crystallization-Induced Dynamic Resolution (CIDR): Selective crystallization under controlled solvent conditions.
- Stereochemical Analysis: X-ray or NOE NMR to assign configurations, as applied in the synthesis of 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine derivatives .
Q. What methodologies assess the metabolic stability of 5-azaspiro[2.4]heptane-containing drug candidates?
Methodological Answer: In vitro ADME studies include:
- Microsomal Stability Assays: Incubation with liver microsomes (human/rat) to measure half-life () and intrinsic clearance (Cl).
- CYP450 Inhibition Screening: Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4).
- Plasma Protein Binding: Equilibrium dialysis to determine unbound fraction. For example, (R)-6c exhibited favorable pharmacokinetics in murine models, supporting further preclinical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
